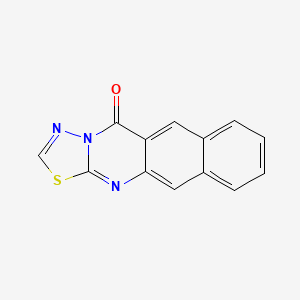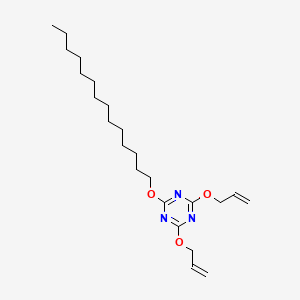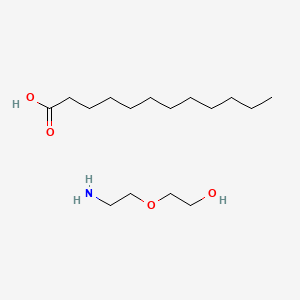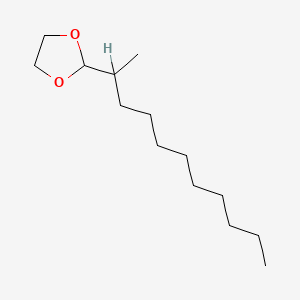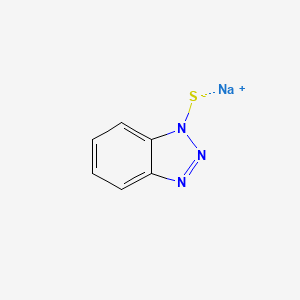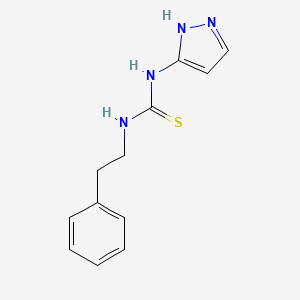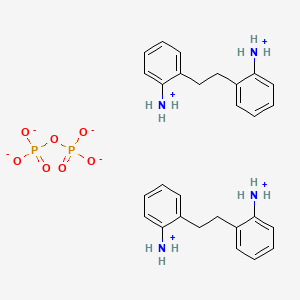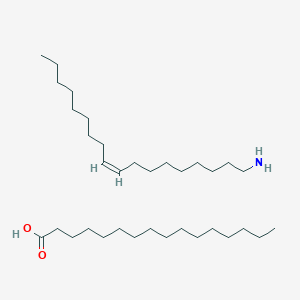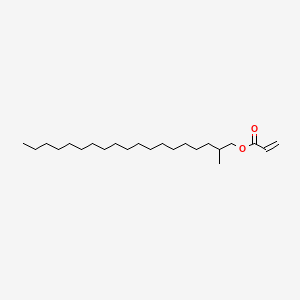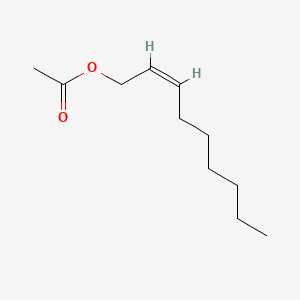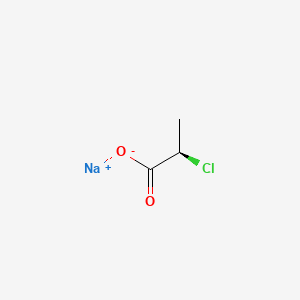
3-Tritriacontanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tritriacontanone is an organic compound with the molecular formula C33H66O . It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is notable for its long carbon chain, making it a higher molecular weight ketone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tritriacontanone typically involves the oxidation of tritriacontane, a long-chain hydrocarbon. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure the selective formation of the ketone group .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes where tritriacontane is subjected to oxidative conditions in the presence of catalysts to enhance the efficiency and yield of the desired ketone. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tritriacontanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carbonyl carbon can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed:
Oxidation: Formation of tritriacontanoic acid.
Reduction: Formation of 3-tritriacontanol.
Substitution: Formation of various substituted ketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Tritriacontanone has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain ketones in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-Tritriacontanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including:
Enzyme Inhibition: Inhibiting specific enzymes involved in lipid metabolism.
Signal Transduction: Modulating signaling pathways related to inflammation and cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
Tritriacontane (C33H68): A long-chain hydrocarbon similar in structure but lacks the carbonyl group.
3-Hexatriacontanone (C36H72O): Another long-chain ketone with a similar structure but a longer carbon chain.
Uniqueness: 3-Tritriacontanone is unique due to its specific carbon chain length and the presence of the ketone functional group, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
79097-23-7 |
|---|---|
Molekularformel |
C33H66O |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
tritriacontan-3-one |
InChI |
InChI=1S/C33H66O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)4-2/h3-32H2,1-2H3 |
InChI-Schlüssel |
AJSCLJOGICXEJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC |
melting_point |
83 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


